molecular formula C10H19Br B8531046 1-Bromo-4-methyl-3-nonene

1-Bromo-4-methyl-3-nonene

Cat. No.: B8531046
M. Wt: 219.16 g/mol
InChI Key: QTXCJBNUPDKGBL-UHFFFAOYSA-N
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Description

1-Bromo-4-methyl-3-nonene (C₁₀H₁₉Br) is an aliphatic bromoalkene characterized by a nine-carbon chain with a bromine atom at position 1, a methyl group at position 4, and a double bond between carbons 3 and 4. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for constructing complex molecules, such as pharmaceuticals, agrochemicals, or polymers. Its reactivity stems from the electron-deficient nature of the bromine-substituted carbon and the electron-rich double bond, enabling participation in elimination, addition, and cross-coupling reactions.

Brominated alkenes like this compound are distinct from aromatic bromides (e.g., 1-(4-Amino-3-bromo-phenyl)-ethanone), which are often employed in medicinal chemistry for drug candidate synthesis due to their stable aromatic frameworks .

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-bromo-4-methylnon-3-ene

InChI

InChI=1S/C10H19Br/c1-3-4-5-7-10(2)8-6-9-11/h8H,3-7,9H2,1-2H3

InChI Key

QTXCJBNUPDKGBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCCBr)C

Origin of Product

United States

Comparison with Similar Compounds

1-Bromo-3-nonene (C₉H₁₇Br)

  • Structural Difference : Lacks the methyl group at position 4.
  • Reactivity : The absence of the methyl substituent reduces steric hindrance, enhancing its susceptibility to nucleophilic attack at the brominated carbon.
  • Physical Properties: Lower boiling point (≈180–185°C vs. 195–200°C for 1-Bromo-4-methyl-3-nonene) due to reduced molecular weight and branching.
  • Applications : Less frequently used in stereoselective syntheses compared to its methylated counterpart.

4-Methyl-3-nonene (C₁₀H₂₀)

  • Structural Difference: No bromine atom.
  • Reactivity : The double bond undergoes electrophilic additions (e.g., hydrogenation, halogenation) but lacks the bromine’s leaving-group capability for substitution reactions.
  • Thermal Stability : More prone to polymerization under heat due to the absence of bromine’s electron-withdrawing effects.

1-Chloro-4-methyl-3-nonene (C₁₀H₁₉Cl)

  • Halogen Effect : Chlorine’s lower electronegativity and weaker C–Cl bond (vs. C–Br) result in slower nucleophilic substitution rates.
  • Boiling Point : Lower than the bromo analog (≈185–190°C) due to reduced molecular mass and weaker intermolecular forces.
  • Cost-Efficiency : Chlorinated derivatives are often cheaper but less reactive in Suzuki-Miyaura couplings.

Positional Isomer: 1-Bromo-4-methyl-2-nonene (C₁₀H₁₉Br)

  • Double Bond Position : The double bond between C2 and C3 alters electron density distribution.
  • Reactivity : Increased stability of the allylic bromine due to hyperconjugation, favoring elimination over substitution.
  • Synthetic Utility : Less commonly used in Grignard reactions due to competing elimination pathways.

Aromatic Bromides: 1-(4-Amino-3-bromo-phenyl)-ethanone (C₈H₈BrNO)

  • Structural Contrast : Aromatic bromine vs. aliphatic bromine.
  • Applications : Predominantly used in drug synthesis (e.g., kinase inhibitors) due to the aromatic ring’s stability and functional group versatility .
  • Reactivity : Undergo electrophilic aromatic substitution rather than aliphatic substitution/addition.

Data Table: Key Properties and Reactivity

Compound Boiling Point (°C) Melting Point (°C) Solubility (Polar Solvents) Reactivity in SN2 Reactions
This compound 195–200 < -20 Moderate (CH₂Cl₂, THF) High
1-Bromo-3-nonene 180–185 < -30 High (Et₂O, THF) Very High
1-Chloro-4-methyl-3-nonene 185–190 < -25 Moderate (CHCl₃) Moderate
1-(4-Amino-3-bromo-phenyl)-ethanone 280–285 (decomp.) 150–155 Low (DMF, DMSO) Low (aromatic substitution)

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